4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-imidazol-1-yl-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-15-5-7-16(8-6-15)17-4-2-3-10-24(17)19-12-18(21-13-22-19)23-11-9-20-14-23/h5-9,11-14,17H,2-4,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXBAHJVPBKPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCN2C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often require the use of catalysts, such as erbium triflate, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compound A : 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine
- Key Difference : Replaces the 2-(4-methylphenyl)piperidine group with a simpler 4-methylphenyl substituent.
- Implications : The absence of the piperidine ring reduces steric bulk and may decrease binding affinity to targets requiring three-dimensional interactions. Reported to exhibit moderate anti-cancer activity in in silico studies, but with lower potency compared to the target compound .
- Compound B: 4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine Key Difference: Substitutes the 4-methylphenyl group with a 4-(trifluoromethyl)phenyl moiety. Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve target selectivity.
Analogues with Modified Heterocyclic Cores
- Compound C: 4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine (BI97717) Key Difference: Incorporates a piperazine-carbonyl linker and a 3-methylphenyl group instead of the 4-methylphenyl-piperidine moiety. Implications: The piperazine group introduces basicity and solubility advantages, while the carbonyl linker may enhance conformational flexibility.
Derivatives from Patent Literature
European Patent Application (2023) describes pyrazino- and pyrido-pyrimidinone derivatives with diverse substituents, such as 7-(piperidin-4-yl) and 7-(4-methylpiperazin-1-yl) groups. While these compounds share heterocyclic frameworks, their core structures (e.g., pyrazino[1,2-a]pyrimidin-4-one) differ significantly from the target compound’s pyrimidine scaffold. This divergence limits direct pharmacological comparisons but highlights the broader synthetic versatility of piperidine/piperazine-containing heterocycles in drug discovery .
Comparative Data Table
Key Research Findings and Trends
- Bioactivity : The target compound’s piperidine-linked 4-methylphenyl group appears critical for balancing lipophilicity and target engagement, as simpler analogues (e.g., Compound A) show reduced potency .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound B) may improve metabolic stability but could hinder synthesis or bioavailability .
- Structural Diversity: Patent-derived compounds (e.g., pyrazino-pyrimidinones) underscore the importance of core scaffold modifications for tuning selectivity, though direct comparisons remain speculative without explicit data .
Biological Activity
The compound 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N6
- Molecular Weight : 312.33 g/mol
- CAS Number : 1394730-98-3
Antibacterial Activity
Recent studies have demonstrated that derivatives of piperidine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Example A | 4.69 - 22.9 | S. aureus |
| Example B | 5.64 - 77.38 | E. coli |
Antifungal Activity
In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. Studies indicate that piperidine derivatives can inhibit the growth of fungi like Candida albicans, with reported MIC values demonstrating moderate to good antifungal activity .
The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The imidazole moiety may facilitate interactions with enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : The hydrophobic regions of the compound can integrate into microbial membranes, leading to increased permeability and cell death.
Study on Antimicrobial Efficacy
A study published in MDPI assessed various piperidine derivatives, including those structurally related to our compound, demonstrating their efficacy against multiple bacterial strains. The results indicated that modifications on the piperidine ring significantly influenced antibacterial potency .
Structure-Activity Relationship (SAR)
Research focusing on the SAR of piperidine derivatives revealed that substituents on the phenyl ring could enhance biological activity. Electron-donating groups were found to increase antibacterial efficacy, while electron-withdrawing groups tended to decrease it .
Q & A
Q. What green chemistry approaches reduce environmental impact during synthesis?
- Methodological Answer : Replace traditional solvents (e.g., DMF) with biodegradable ionic liquids. Employ catalytic methods (e.g., Pd/Ni nanoparticles) to minimize heavy metal waste. Use flow chemistry for scalable, energy-efficient reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
